Kinetic Differentiation: Human Granzyme B Km for Ac-IEPD-AFC
Ac-IEPD-AFC exhibits a defined Michaelis-Menten constant (Km) of 585 μM for human granzyme B in a standard assay buffer . This contrasts sharply with other common fluorogenic substrates. For example, the related granzyme B substrate Ac-IEPD-pNA has a reported Km of 57 μM, indicating a 10-fold difference in binding affinity due to the chromophore [1]. Conversely, Ac-IETD-AFC, while also a granzyme B substrate, is noted for its 'unfavourable kinetic properties' in comparative studies . This established Km value allows researchers to calculate enzyme concentrations, validate assay conditions, and compare inhibitor potencies with a defined, literature-supported kinetic baseline, which is not available for many alternative substrates.
| Evidence Dimension | Michaelis-Menten Constant (Km) |
|---|---|
| Target Compound Data | 585 μM |
| Comparator Or Baseline | Ac-IEPD-pNA: 57 μM; Ac-IETD-AFC: Not quantifiable (unfavorable kinetics) |
| Quantified Difference | ~10-fold higher Km than the pNA analog |
| Conditions | Human granzyme B in granzyme B assay buffer (50 mM Tris, pH 7.4, 100 mM NaCl, 0.01% Tween 20) |
Why This Matters
This defined kinetic parameter provides a quantitative benchmark for enzyme activity assays and inhibitor screening, ensuring reproducible, literature-comparable results.
- [1] VWR. Ac-IEPD-pNA Product Datasheet. View Source
